molecular formula C16H18N4O3S B3591208 N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-4-methyl-3-nitrobenzamide

N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-4-methyl-3-nitrobenzamide

Cat. No.: B3591208
M. Wt: 346.4 g/mol
InChI Key: NGXLUAPCFGVKPB-UHFFFAOYSA-N
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Description

N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-4-methyl-3-nitrobenzamide is a complex organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a cyclopentylmethyl group, a nitrobenzamide moiety, and a thiadiazole ring, making it a unique and potentially valuable molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-4-methyl-3-nitrobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Introduction of the Cyclopentylmethyl Group: The cyclopentylmethyl group can be introduced via alkylation reactions using cyclopentylmethyl halides.

    Attachment of the Nitrobenzamide Moiety: The final step involves the coupling of the thiadiazole intermediate with 4-methyl-3-nitrobenzoic acid or its derivatives under suitable coupling conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-4-methyl-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The benzamide moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Reduction: Reduction of the nitro group yields the corresponding amine derivative.

    Substitution: Electrophilic substitution reactions yield various substituted derivatives of the benzamide moiety.

Scientific Research Applications

N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-4-methyl-3-nitrobenzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-4-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific biological context in which the compound is used. For example, it may inhibit or activate certain enzymes, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-5-methylthiophene-3-carboxamide: This compound shares the thiadiazole ring and cyclopentylmethyl group but differs in the substituent on the benzamide moiety.

    2-chloro-N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide: Similar structure with a chloro substituent instead of a methyl group.

Uniqueness

N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-4-methyl-3-nitrobenzamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-4-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3S/c1-10-6-7-12(9-13(10)20(22)23)15(21)17-16-19-18-14(24-16)8-11-4-2-3-5-11/h6-7,9,11H,2-5,8H2,1H3,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGXLUAPCFGVKPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)CC3CCCC3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-4-methyl-3-nitrobenzamide
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N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-4-methyl-3-nitrobenzamide
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N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-4-methyl-3-nitrobenzamide
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N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-4-methyl-3-nitrobenzamide
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N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-4-methyl-3-nitrobenzamide
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N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-4-methyl-3-nitrobenzamide

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